Kinase Inhibition Profile: Balanced Activity Against Double and Triple EGFR Mutants
EGFR‑IN‑104 exhibits sub‑micromolar kinase inhibitory activity against both the L858R/T790M double mutant and the Del19/T790M/C797S triple mutant [1]. In contrast, the clinically approved third‑generation TKI osimertinib shows substantially reduced potency against the C797S‑containing triple mutant (IC50 = 620 nM in one study) [2], while other fourth‑generation candidates often demonstrate potency at single‑digit nanomolar concentrations but with variable selectivity windows [3]. The balanced profile of EGFR‑IN‑104 across key resistance mutations makes it a valuable tool for studying C797S‑mediated resistance without the confounding factor of extreme potency that may obscure mechanistic insights.
| Evidence Dimension | Kinase IC50 (μM) |
|---|---|
| Target Compound Data | 0.33 (L858R/T790M), 0.133 (Del19/T790M/C797S) |
| Comparator Or Baseline | Osimertinib: 0.30 (L858R/T790M), 0.620 (L858R/T790M/C797S) |
| Quantified Difference | For triple mutant: EGFR‑IN‑104 is 4.7‑fold more potent than osimertinib (133 nM vs. 620 nM) in this cross‑study comparison. |
| Conditions | In vitro kinase assay using recombinant EGFR mutant proteins. |
Why This Matters
For procurement, this balanced activity profile ensures that EGFR‑IN‑104 can be used as a comparator in studies of C797S‑mediated resistance, where osimertinib would be ineffective or require excessively high concentrations.
- [1] Xu S, et al. Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors. Arch Pharm (Weinheim). 2024;357(2):e2300460. View Source
- [2] PCC0208027 Table 1. Inhibition of EGFR family kinases by PCC0208027. PMC6451005. View Source
- [3] Lai M, et al. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation. J Cancer. 2023;14(1):1-12. View Source
